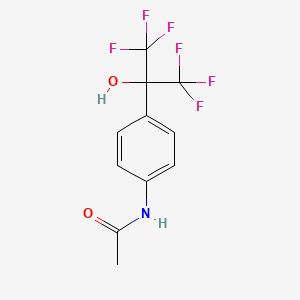

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide

Description

Historical Development of Fluorinated Aryl Acetamides

The development of fluorinated acetamides is rooted in the broader evolution of N-fluorinated compounds, which began in the 1960s with the discovery of perfluoro-N-fluoropiperidine as a fluorine-transfer agent. Early efforts by Banks and colleagues demonstrated the potential of N-F reagents for fluorinating carbanions, though low yields and byproduct formation limited their utility. The 1980s saw advances in N-fluoro-N-alkylsulfonamides, which improved fluorination efficiency for reactive intermediates like Grignard reagents. By the 1990s, researchers began incorporating fluorinated groups into acetamide frameworks, driven by the need for stable, bioavailable fluorinated molecules.

A pivotal milestone was the synthesis of N-(1-fluoro-9H-fluoren-2-yl)acetamide in the late 20th century, which highlighted the role of fluorine in modulating electronic properties and biological activity. This work laid the groundwork for more complex derivatives, such as N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide , which combines acetamide’s hydrogen-bonding capacity with HFIP’s steric and electronic effects.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic integration of fluorine into acetamide scaffolds. Key structural features include:

- Hexafluoroisopropyl Group : The CF~3~-rich moiety enhances lipophilicity and metabolic stability, while its hydroxyl group enables hydrogen bonding.

- Acetamide Linkage : The –NHCOCH~3~ group provides a site for intermolecular interactions, critical for biological targeting.

- Aromatic Core : The phenyl ring facilitates π-π stacking and electronic conjugation, influencing reactivity and binding affinity.

Fluorine’s electronegativity polarizes adjacent bonds, increasing resistance to enzymatic degradation—a property exploited in drug design. For example, the HFIP group’s steric bulk can shield reactive sites, reducing off-target interactions.

Current Research Landscape

Recent advances in fluorinated acetamide synthesis emphasize efficiency and scalability:

- Photoredox Catalysis : Ir/Cu dual catalytic systems enable radical fluoroalkylation of arylboronic acids, as demonstrated in the synthesis of ethyl aryldifluoromethylacetates.

- HFIP-Mediated Reactions : Hexafluoroisopropanol stabilizes cationic intermediates and accelerates difunctionalization processes, enabling access to complex fluorinated architectures.

Applications under investigation include:

Properties

IUPAC Name |

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6NO2/c1-6(19)18-8-4-2-7(3-5-8)9(20,10(12,13)14)11(15,16)17/h2-5,20H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGYOKOCPHASLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide typically involves the reaction of 4-aminophenol with hexafluoroacetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Drug Development

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide has been investigated for its potential in drug design due to its unique fluorinated structure. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. The compound's ability to modulate biological activity makes it a candidate for developing new therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. Studies on related fluorinated phenylacetamides have shown promising results in targeting specific cancer pathways .

Fluorinated Polymers

The incorporation of this compound into polymer matrices enhances the thermal and chemical resistance of the materials. Its fluorinated nature imparts hydrophobic properties that are beneficial in creating coatings and films.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Hydrophobicity | Enhanced |

Chromatography

This compound is utilized as a reagent in chromatographic techniques. Its unique properties allow for improved separation and detection of complex mixtures.

Case Study: HPLC Method Development

In high-performance liquid chromatography (HPLC), the compound has been used as a standard for quantifying other fluorinated compounds. Its distinct retention time aids in the accurate identification of analytes in environmental samples .

Pollution Monitoring

Due to its fluorinated characteristics, this compound can serve as a marker for tracking pollution levels in water bodies. Its stability allows for long-term monitoring of environmental contaminants.

Data Table: Environmental Impact Assessment

| Parameter | Measurement |

|---|---|

| Persistence | High |

| Bioaccumulation Potential | Moderate |

Mechanism of Action

The mechanism of action of N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hexafluoroisopropanol group enhances the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Research Findings

SR1001 vs. PDE4 Inhibitors :

- While SR1001 directly modulates transcriptional activity (RORγ IC₅₀ ~100 nM), roflumilast acts downstream via cAMP signaling but shows broader anti-inflammatory effects (IC₅₀ 2–21 nM across leukocytes) .

Impact of Fluorination: Fluorinated analogs (e.g., SR1001, Compound52) exhibit longer half-lives (t₁/₂ >6 hours) compared to non-fluorinated compounds like Compound51 (t₁/₂ ~2 hours) .

Synthetic Accessibility :

Biological Activity

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide is a compound that has garnered interest due to its unique fluorinated structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H10F9NO2

- Molecular Weight : 431.26 g/mol

- CAS Number : 1246525-60-9

- Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar fluorinated structures often exhibit enhanced lipophilicity and altered binding affinities for various receptors.

Key Mechanisms:

- PDE4 Inhibition : This compound may act as a phosphodiesterase 4 (PDE4) inhibitor, which is crucial in regulating cAMP levels within cells. Elevated cAMP levels can lead to reduced inflammation and modulation of immune responses .

- Receptor Binding : The hexafluoro substituent enhances the compound's ability to interact with target receptors due to increased hydrophobic interactions .

Pharmacological Effects

This compound has shown potential in various pharmacological studies:

- Anti-inflammatory Activity : In preclinical models of inflammatory diseases such as inflammatory bowel disease (IBD), PDE4 inhibitors have demonstrated significant efficacy in reducing pro-inflammatory cytokines .

| Study | Effect Observed | Reference |

|---|---|---|

| PDE4 Inhibition in IBD Models | Reduced TNF-α and IL-17 levels | |

| Lipophilicity Studies | Enhanced receptor binding affinity |

Case Studies

Several studies have investigated the biological activity of fluorinated compounds similar to this compound:

- Study on PDE Inhibitors : A study highlighted the effectiveness of PDE4 inhibitors in clinical settings for treating psoriasis and other inflammatory conditions. Patients treated with these inhibitors showed a significant decrease in PASI scores compared to placebo groups .

- Fluorinated Compounds in Drug Development : The unique properties of fluorinated compounds have been explored in drug development for their ability to enhance metabolic stability and bioavailability. This characteristic is particularly beneficial for compounds intended for chronic disease management .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide, and how can yield optimization be achieved?

Q. How is the initial biological activity of this compound assessed in pharmacological studies?

- Methodological Answer : Biological activity is evaluated through in vitro assays targeting specific pathways. For SR1001, suppression of TH17 cell differentiation and IL-17A secretion was measured using flow cytometry and ELISA in autoimmune disease models . For YLT26, breast cancer cell viability was assessed via MTT assays, while apoptosis induction was quantified using Annexin V/PI staining and ROS detection kits . Dose-response curves and IC₅₀ values are critical for determining potency.

Advanced Research Questions

Q. What strategies resolve conflicting data in SAR studies of derivatives like SR1001 and YLT26?

- Methodological Answer : Contradictions in SAR data (e.g., reduced CNS penetration in SR1001 due to sulfonamide groups) are addressed by systematic structural modifications. For SR2211, replacing the sulfonamide with lipophilic groups improved CNS bioavailability . Comparative molecular docking and pharmacokinetic profiling (e.g., logP measurements, plasma protein binding assays) help rationalize discrepancies. In vivo efficacy studies in animal models further validate hypotheses derived from in vitro data .

Q. How do crystallographic studies inform molecular interactions between this compound and target proteins?

- Methodological Answer : X-ray crystallography of protein-ligand complexes (e.g., RORγ with SR1001) reveals binding modes and critical interactions. For example, the hexafluorophenyl group in SR1001 forms hydrophobic contacts with the RORγ ligand-binding domain, while the acetamide moiety hydrogen-bonds to Arg367 . These insights guide rational design of analogs with enhanced affinity. Fragment-based screening and thermal shift assays further validate target engagement .

Q. What methodologies analyze the impact of fluorinated groups on pharmacokinetics and CNS penetration?

- Methodological Answer : Fluorinated groups enhance metabolic stability and lipophilicity, assessed via:

- LogP measurements : Compare partition coefficients of fluorinated vs. non-fluorinated analogs.

- Plasma stability assays : Incubate compounds in plasma to measure degradation rates.

- BBB permeability : Use in vitro models (e.g., MDCK-MDR1 cells) or in vivo brain-to-plasma ratio studies.

For SR2211, replacing the sulfonamide with a biphenyl group increased logP by 1.5 units, improving CNS penetration .

Q. How can researchers design experiments to elucidate the ROS-mediated apoptosis mechanism of YLT26 in cancer?

- Methodological Answer :

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS levels post-treatment.

- Mitochondrial membrane potential : Assess via JC-1 staining and flow cytometry.

- Western blotting : Measure apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3) in treated cells.

- In vivo validation : Use orthotopic breast cancer models to evaluate tumor regression and metastasis inhibition. YLT26 reduced 4T1 tumor volume by 60% in mice, correlating with downregulation of anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.